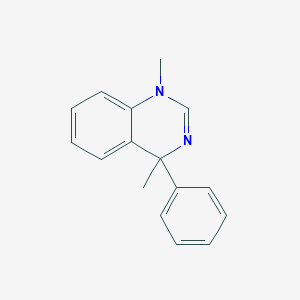
1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes a quinazoline core substituted with methyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with acetone in the presence of a catalyst can yield the desired compound. The reaction typically requires refluxing in an appropriate solvent, such as ethanol or acetonitrile, and may involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are introduced at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-dimethyl-4-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 1,4-dimethyl-4-phenyl-1,4-dihydroquinazoline, known for its diverse biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with similar structural features and biological activities.
Quinoline: A related heterocyclic compound with a broad range of applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and phenyl groups on the quinazoline core can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
60538-81-0 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,4-dimethyl-4-phenylquinazoline |
InChI |
InChI=1S/C16H16N2/c1-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(2)12-17-16/h3-12H,1-2H3 |
InChI Key |
IRTTVFAMVCQQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C=N1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)

![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
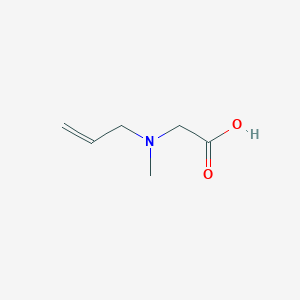
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
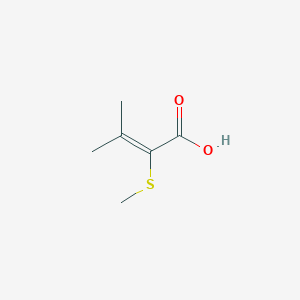
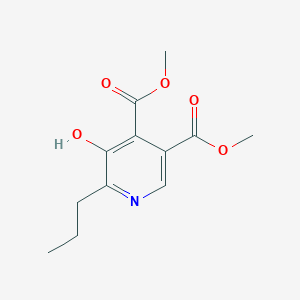
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
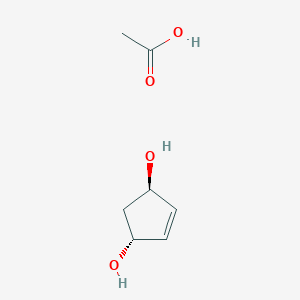
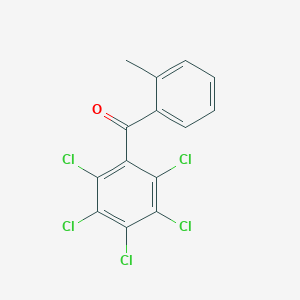
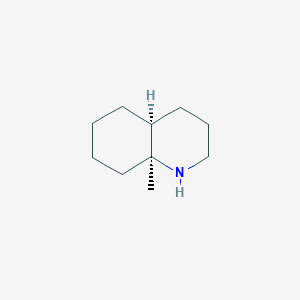
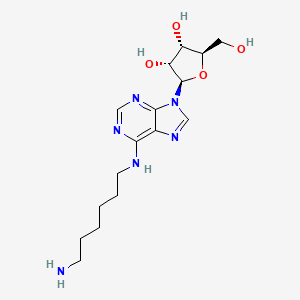
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
